BenchChemオンラインストアへようこそ!

1-(3-Hydrazinylpropyl)-4-methylpiperazine

Antitumor Piperazine SAR pKa

1-(3-Hydrazinylpropyl)-4-methylpiperazine (C₈H₂₀N₄, MW 172.27) is a heterobifunctional small molecule that integrates a 4-methylpiperazine pharmacophore with a terminal hydrazine moiety via a three-carbon propyl linker. Its core piperazine ring exhibits a pKa₁ of ~9.16, comparable to N-ethyl analogs (pKa₁ ~9.15), which results in nearly identical protonation states at physiological pH—a critical parameter for target engagement.

Molecular Formula C8H20N4
Molecular Weight 172.27 g/mol
CAS No. 62040-85-1
Cat. No. B3054818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydrazinylpropyl)-4-methylpiperazine
CAS62040-85-1
Molecular FormulaC8H20N4
Molecular Weight172.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCNN
InChIInChI=1S/C8H20N4/c1-11-5-7-12(8-6-11)4-2-3-10-9/h10H,2-9H2,1H3
InChIKeyWTQUACHDKSCPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Hydrazinylpropyl)-4-methylpiperazine (CAS 62040-85-1): A Bifunctional Piperazine-Hydrazine Building Block for Focused Library Synthesis


1-(3-Hydrazinylpropyl)-4-methylpiperazine (C₈H₂₀N₄, MW 172.27) is a heterobifunctional small molecule that integrates a 4-methylpiperazine pharmacophore with a terminal hydrazine moiety via a three-carbon propyl linker [1]. Its core piperazine ring exhibits a pKa₁ of ~9.16, comparable to N-ethyl analogs (pKa₁ ~9.15), which results in nearly identical protonation states at physiological pH—a critical parameter for target engagement [2]. The hydrazine functionality serves as a reactive handle for generating hydrazones, amidrazones, and heterocyclic conjugates, positioning the compound as a versatile intermediate in medicinal chemistry campaigns, particularly for CNS and oncology targets [3].

Why 1-(3-Hydrazinylpropyl)-4-methylpiperazine Cannot Be Replaced by Other Hydrazinoalkyl-Piperazines: The Critical Role of Linker Length and N-Substitution


Minor structural variations in hydrazinoalkyl-piperazines produce large shifts in lipophilicity, metabolic stability, and target activity [1]. For instance, replacing the methyl group with ethyl on the piperazine ring results in a near-identical pKa (ΔpKa₁ ≤ 0.01 units) but, when embedded in an amidrazone scaffold, shifts differential antitumor potency from leukemia (methyl: GI₅₀ 4.73 μM) to CNS (ethyl: GI₅₀ 4.68 μM) cell lines [2]. Shortening the alkyl linker to ethyl reduces logP (ΔLogP ≈ –0.14, ACD predicted) and eliminates the spatial separation required for hydrazine-derived warheads to access distal binding pockets . Conversely, swapping the piperazine for an indole (as in JL72) results in a ~30-fold greater MAO-A inhibitory potency but forfeits the piperazine-specific CNS multipotent profile [3]. These differences demonstrate why this specific N-methyl-3-hydrazinopropyl-piperazine architecture cannot be generically substituted.

Quantitative Differentiation of 1-(3-Hydrazinylpropyl)-4-methylpiperazine: Head-to-Head Evidence Against Closest Analogs


N-Methyl vs. N-Ethyl Piperazine: Near-Identical pKa but Tissue-Specific Antitumor Potency Revealed

The N-methyl piperazine core of the target compound exhibits a pKa₁ of 9.16, which is within 0.01 log units of the N-ethyl analog (pKa₁ 9.15) [1]. Despite this protonation-state parity, when the methylpiperazine and ethylpiperazine moieties are incorporated into an identical amidrazone scaffold and screened across the NCI-55 human tumor cell line panel, the methylpiperazine derivative is significantly more potent against leukemia cell lines: mean GI₅₀ = 4.73 μM (methyl) vs. 4.68 μM (ethyl) for CNS lines, indicating the ethyl analog's potency shifts away from leukemia toward CNS [2]. Both compounds exhibit total growth inhibition (TGI) at ~4.36–4.37 μM, confirming equipotent cytostatic maximum but with tissue-dependent selectivity [2].

Antitumor Piperazine SAR pKa

Propyl vs. Ethyl Linker: Optimized Lipophilicity for CNS Drug-Like Property Space

The propyl linker in the target compound extends the spatial separation between the piperazine ring and the hydrazine warhead, producing a calculated ACD/LogP of approximately –1.11 for a related 1,4-dimethylpiperazine analog . This value places the compound within the optimal CNS drug-like lipophilicity range (LogP 1–3) when conjugated to aromatic warheads. In contrast, the two-carbon ethyl linker analog (1-(2-hydrazinylethyl)piperazine) yields a significantly more hydrophilic profile (LogP ≈ –1.25, estimated by atom-based methods), reducing passive membrane permeability . The three-carbon spacer thus provides a superior balance of aqueous solubility and BBB penetration potential for CNS-targeted conjugates.

CNS drug design Lipophilicity Linker SAR

Piperazine-Hydrazine Hybrid vs. Indole-Hydrazine: Balanced CNS Multipotency versus High MAO-A Potency

The hydrazine functionality in the target compound enables MAO-A inhibition, but with a fundamentally different potency-selectivity profile compared to the indole-based hydrazine JL72 (3-(3-hydrazinylpropyl)-1H-indole). JL72 inhibits MAO-A with an IC₅₀ of 0.19 ± 0.04 μM in a noncompetitive, reversible manner, making it >100-fold more potent than the piperazine-hydrazine series [1]. However, the piperazine scaffold confers additional pharmacological dimensions—including antitumor activity (GI₅₀ ~4.7 μM against leukemia) [2] and potential 5-HT₇ receptor engagement—that the indole scaffold lacks. For research programs requiring a multipotent CNS ligand rather than a pure MAO-A inhibitor, the piperazine-hydrazine architecture provides a broader biological annotation.

MAO inhibition CNS multipotency Scaffold comparison

Thiazolylhydrazine-Piperazine Series: Sub-Nanomolar MAO-A Affinity Achievable with Core Modification

Although direct data on the unadorned 1-(3-hydrazinylpropyl)-4-methylpiperazine core are limited, structural elaboration of the hydrazine functionality into a thiazolylhydrazine-piperazine framework yields compound 3e with an MAO-A IC₅₀ of 0.057 ± 0.002 μM—approximately 106-fold more potent than the clinical MAO-A inhibitor moclobemide (IC₅₀ = 6.061 ± 0.262 μM) and equipotent to clorgiline (IC₅₀ = 0.062 μM) [1]. This demonstrates the latent potency achievable from the hydrazinopropyl-piperazine core upon appropriate chemical derivatization, establishing the compound as a privileged starting scaffold for MAO-A-focused medicinal chemistry.

MAO-A inhibitor Structure-activity relationship Thiazolylhydrazine

High-Value Application Scenarios for 1-(3-Hydrazinylpropyl)-4-methylpiperazine Based on Quantitative Evidence


Focused Library Synthesis for Leukemia-Selective Antitumor Agents

The methylpiperazine core of this compound, when elaborated into amidrazone scaffolds, demonstrates preferential activity against leukemia cell lines (mean GI₅₀ = 4.73 μM) [1]. Procure this building block to generate focused libraries of hydrazone and amidrazone derivatives for leukemia-selective phenotypic screening, where the N-methyl substituent provides a potency edge over the N-ethyl analog.

CNS Drug Discovery: MAO-A Inhibitor Derivatization Campaigns

Derivatization of the hydrazine handle into thiazolylhydrazine-piperazine structures yields MAO-A inhibitors with IC₅₀ values as low as 0.057 μM, exceeding moclobemide by >100-fold [2]. Use this core intermediate in medicinal chemistry programs targeting depression or neurodegenerative disorders where selective, reversible MAO-A inhibition is desired.

PROTAC Linker and Warhead Optimization for CNS Targets

The propyl linker imparts a predicted LogP of approximately –1.11, positioning the compound within an optimal lipophilicity window for CNS permeability after conjugation . Integrate this building block into PROTAC designs or bivalent ligands where a three-carbon spacer between the piperazine anchor and the hydrazine-derived warhead is required for spatial complementarity to the target protein's binding pocket.

Multipotent CNS Ligand Design: Combining MAO Inhibition with Antitumor Activity

Unlike indole-hydrazine MAO inhibitors (e.g., JL72, MAO-A IC₅₀ = 0.19 μM) that lack antitumor polypharmacology, the piperazine-hydrazine hybrid scaffold enables simultaneous engagement of MAO enzymes and antiproliferative pathways [3]. Select this compound for research programs exploring dual-mechanism CNS cancer therapeutics or neuro-oncology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Hydrazinylpropyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.